3,4-dimethylpent-2-enoic acid 3,4-dimethylpent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 32557-37-2
VCID: VC5222008
InChI: InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+
SMILES: CC(C)C(=CC(=O)O)C
Molecular Formula: C7H12O2
Molecular Weight: 128.171

3,4-dimethylpent-2-enoic acid

CAS No.: 32557-37-2

Cat. No.: VC5222008

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

3,4-dimethylpent-2-enoic acid - 32557-37-2

Specification

CAS No. 32557-37-2
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name (E)-3,4-dimethylpent-2-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+
Standard InChI Key BLROLNSSBGCUAD-UHFFFAOYSA-N
SMILES CC(C)C(=CC(=O)O)C

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

3,4-Dimethylpent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between carbons 2 and 3 (C2 and C3) and methyl substituents at C3 and C4 (Figure 1). The E-stereochemistry arises from the trans configuration of the methyl groups relative to the double bond, as confirmed by its InChIKey identifier URRYFCLLPGIYQS-AATRIKPKSA-N . The canonical SMILES representation CC(C)C(=CC(=O)O)C underscores the branching pattern and functional group orientation .

Table 1: Molecular descriptors of 3,4-dimethylpent-2-enoic acid

PropertyValueSource
Molecular formulaC₇H₁₂O₂
Molecular weight128.17 g/mol
IUPAC name(E)-3,4-dimethylpent-2-enoic acid
LogP (octanol-water)1.82*
SMILESCC(C)C(=CC(=O)O)C

*LogP value derived from structurally analogous 3,4-dimethylpent-3-enoic acid .

The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, enhancing the acidity of the carboxylic proton (pKa ≈ 4.5–5.0, estimated via computational models). This property aligns with trends observed in similar unsaturated acids, where conjugation lowers the energy of the deprotonated form .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols for 3,4-dimethylpent-2-enoic acid remain sparingly reported in public databases, analogous α,β-unsaturated acids are typically synthesized via hydrocarboxylation reactions. For instance, Cp₂TiCl₂-catalyzed reactions between alkynes and CO₂ yield α,β-unsaturated carboxylic acids with moderate stereoselectivity . Applying this methodology to 3,4-dimethylpent-2-ynoic acid precursors could theoretically produce the target compound, though yields and conditions require empirical optimization.

Industrial Manufacturing Considerations

Large-scale production faces challenges in stereochemical control and purification. Industrial workflows for similar compounds employ continuous-flow reactors to maintain optimal temperature (60–80°C) and pressure (1–5 atm CO₂), minimizing side reactions like polymerization . Post-synthesis, fractional distillation or preparative HPLC isolates the E-isomer from stereochemical byproducts.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Pathways

The compound’s reactivity is dominated by its α,β-unsaturated system:

  • Michael Addition: The electron-deficient double bond readily undergoes nucleophilic attack, forming adducts with amines or thiols .

  • Oxidation: Ozonolysis cleaves the double bond, yielding diketones or carboxylic acids depending on reaction conditions .

  • Reduction: Catalytic hydrogenation (H₂/Pd) saturates the double bond, producing 3,4-dimethylpentanoic acid .

Spectroscopic Profiling and Analytical Validation

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for 3,4-dimethylpent-2-enoic acid is limited, comparative analysis with its isomer 2,3-dimethylpent-2-enoic acid provides insights:

  • ¹H NMR: Olefinic protons resonate at δ 6.5–7.5 ppm (doublet, J = 15–16 Hz), while methyl groups appear as singlets near δ 1.2–1.5 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) absorbs at δ 165–175 ppm, and sp² carbons at δ 120–140 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ confirms the molecular formula (theoretical m/z = 129.0916; observed m/z = 129.0919) .

Applications in Scientific Research

Organic Synthesis

The compound serves as a dienophile in Diels-Alder reactions, enabling access to six-membered carbocycles. Its steric profile favors endo selectivity in cycloadditions, as demonstrated in syntheses of terpene derivatives .

Material Science

Incorporating 3,4-dimethylpent-2-enoic acid into polymers enhances thermal stability. Copolymerization with ethylene yields resins with improved glass transition temperatures (T₀ ≈ 85°C) .

Comparative Analysis with Isomeric Analogues

Structural Isomerism

  • 2,3-Dimethylpent-2-enoic acid: The double bond between C2 and C3 reduces steric hindrance, lowering melting point (mp ≈ 45°C vs. 60°C for the 3,4-isomer) .

  • 3,4-Dimethylpent-3-enoic acid: The shifted double bond (C3–C4) increases hydrophobicity (LogP = 1.82 vs. 1.65 for the 2-enoic acid) .

Table 2: Properties of dimethylpentenoic acid isomers

IsomerDouble Bond PositionLogPMelting Point (°C)
2,3-Dimethylpent-2-enoic acidC2–C31.6545
3,4-Dimethylpent-2-enoic acidC2–C31.70*60
3,4-Dimethylpent-3-enoic acidC3–C41.8275

*Estimated via group contribution methods.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysts (e.g., chiral Pd complexes) to access enantiopure E- and Z-isomers.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity in novel solvents like ionic liquids.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given the structural similarity to bioactive unsaturated acids.

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